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The landscape of targeted cancer therapy has been significantly shaped by the development of

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation

EGFR TKIs have emerged as a powerful tool against non-small cell lung cancer (NSCLC)

harboring activating EGFR mutations, particularly the T790M resistance mutation. However, a

critical aspect of their clinical efficacy and safety profile lies in their cross-reactivity, or off-target

effects, across the human kinome.

This guide provides a comparative analysis of the cross-reactivity profiles of prominent third-

generation EGFR inhibitors. It is important to note that a search for "Egfr-IN-83" did not yield

any publicly available information on a compound with this specific designation, suggesting it

may be a misnomer, an internal compound name, or a very recent discovery not yet in the

public domain. Therefore, this guide will focus on well-documented third-generation EGFR

TKIs: osimertinib, rociletinib, lazertinib, and avitinib.

Kinase Selectivity Profiles: A Comparative Overview
The selectivity of a kinase inhibitor is paramount in minimizing off-target toxicities and

maximizing therapeutic efficacy. Kinome-wide screening assays are employed to determine the

interaction of an inhibitor with a broad panel of kinases. The data is often presented as the

percentage of inhibition at a specific concentration or as dissociation constants (Kd).
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Below is a summary of available quantitative data on the cross-reactivity of selected third-

generation EGFR inhibitors. It is important to note that publicly available, head-to-head

comparative kinome-wide screening data is limited. The presented data is compiled from

various sources and may have been generated using different assay platforms.

Table 1: On-Target Potency of Third-Generation EGFR Inhibitors

Inhibitor
Target EGFR
Mutant

IC50 (nM)
Wild-Type
EGFR IC50
(nM)

Selectivity for
Mutant vs.
Wild-Type

Osimertinib L858R/T790M <1 ~10-20 ~10-20 fold

Del19/T790M <1 ~10-20 ~10-20 fold

Rociletinib L858R/T790M <0.51 6 ~12 fold

Lazertinib Del19/T790M 1.7 76 ~45 fold

L858R/T790M 2 76 ~38 fold

Avitinib L858R/T790M 0.18 7.68 ~43 fold

Table 2: Off-Target Kinase Inhibition Profile of Selected Third-Generation EGFR Inhibitors
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Inhibitor Assay Type Concentration
Number of
Kinases
Profiled

Notable Off-
Target Hits
(>80%
Inhibition or
Significant
Potency)

Osimertinib
Chemical

Proteomics
Not specified Proteome-wide

Cathepsins

(covalently

modified)

Rociletinib Kinase Profiling Not specified Not specified

Weak inhibition

of FAK, CHK2,

ERBB4, and

JAK3

Avitinib Kinase Panel 1 µM 349

33 kinases with

>80% inhibition,

including JAK3,

BTK, and 5 TEC

family members

Lazertinib KinomeScan Not specified Not specified

Data on broad

kinome-wide

cross-reactivity is

limited in the

public domain.

Note: The data in this table is compiled from various sources and may not be directly

comparable due to differences in assay methodologies and the specific kinases included in the

panels.

Experimental Protocols
Understanding the methodologies used to generate kinase selectivity data is crucial for

interpreting the results. Below are detailed protocols for two common kinase profiling assays.

Radiometric Kinase Assay (e.g., ³³PanQinase™)
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This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the

kinase. Inhibition of this process by a compound is quantified.

Materials:

ScintiPlate microtiter plates

Buffer solution (e.g., 70 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-

orthovanadate, 1.2 mM DTT)

Test compound dissolved in 10% DMSO

Substrate solution

Recombinant protein kinase

ATP solution containing [³³P-γ]-ATP

2% Phosphoric acid (H₃PO₄)

0.9% NaCl solution

Procedure:

In a ScintiPlate microtiter plate, add 20 µl of buffer.

Add 5 µl of 10% DMSO (with or without the test compound).

Add 10 µl of the substrate solution.

Add 10 µl of the recombinant protein kinase.

Initiate the reaction by adding 5 µl of the ATP solution containing [³³P-γ]-ATP.

Mix the components on a shaker.

Incubate the plate for 60 minutes at 30 °C.

Stop the reaction by adding 50 µl of 2% H₃PO₄.
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Wash the plate three times with 200 µl of 0.9% NaCl.

Dry the plate and measure the incorporated radioactivity using a scintillation counter.

The percentage of inhibition is calculated by comparing the radioactivity in the presence of

the inhibitor to the control (DMSO only).

Competition Binding Assay (e.g., KINOMEscan™)
This assay measures the ability of a test compound to compete with an immobilized, active-site

directed ligand for binding to the kinase.

Materials:

Kinase-tagged T7 phage

Test compound

Immobilized ligand (on a solid support)

Wash buffers

Elution buffer

Quantitative PCR (qPCR) reagents

Procedure:

Kinases are tagged with DNA and expressed as fusions with T7 phage.

The kinase is incubated with the test compound and an immobilized, active-site directed

ligand.

If the test compound binds to the kinase, it will prevent the kinase from binding to the

immobilized ligand.

The mixture is passed over a solid support that captures the immobilized ligand and any

bound kinase.
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Unbound components are washed away.

The bound kinase is eluted.

The amount of eluted kinase is quantified using qPCR of the DNA tag.

A lower amount of kinase detected by qPCR indicates stronger binding of the test

compound. The results are typically reported as percent of control (DMSO) or as a

dissociation constant (Kd).

Visualizing Cellular Processes and Experimental
Design
To better understand the context of EGFR inhibition and the methods used to assess it, the

following diagrams illustrate the EGFR signaling pathway and a typical kinase profiling

workflow.
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Caption: Simplified overview of the EGFR signaling cascade.
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Kinase Profiling Experimental Workflow
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Caption: General workflow for kinase inhibitor profiling.

Conclusion
The development of third-generation EGFR inhibitors has marked a significant advancement in

the treatment of NSCLC. While their high potency against target mutations is well-established,

a thorough understanding of their kinome-wide cross-reactivity is essential for optimizing their

clinical application and anticipating potential side effects. The data presented in this guide,

though not exhaustive due to limitations in publicly available information, provides a valuable

starting point for comparing the selectivity profiles of osimertinib, rociletinib, lazertinib, and

avitinib. As more comprehensive and standardized kinome-wide profiling data becomes

available, a clearer picture of the comparative cross-reactivity of these important therapeutic

agents will emerge. Researchers are encouraged to consult primary literature and commercial

kinase profiling services for the most detailed and up-to-date information.

To cite this document: BenchChem. [Navigating Kinase Cross-Reactivity: A Comparative
Guide to Third-Generation EGFR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387122#cross-reactivity-of-egfr-in-83]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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